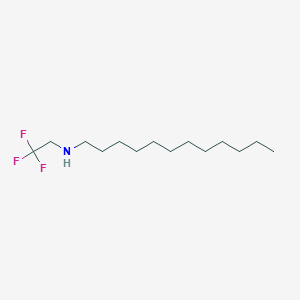

N-(2,2,2-Trifluoroethyl)dodecan-1-amine

説明

N-(2,2,2-Trifluoroethyl)dodecan-1-amine is a fluorinated alkylamine derivative characterized by a dodecyl chain (C12) linked to a primary amine group substituted with a 2,2,2-trifluoroethyl moiety. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly altering the compound’s physicochemical properties compared to non-fluorinated analogs. For example, similar N-alkylation reactions involving dodecan-1-amine and trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl halides) are plausible, mirroring methods used for chloroethyl derivatives like 2-chloro-N-(2-chloroethyl)dodecan-1-amine .

The compound’s fluorinated structure enhances metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical applications. The trifluoroethyl group reduces the basicity of the adjacent amine nitrogen, as demonstrated in computational studies of analogous compounds like 1-(2,2,2-trifluoroethyl)piperidine . This property can improve bioavailability by minimizing protonation under physiological conditions.

特性

CAS番号 |

70655-36-6 |

|---|---|

分子式 |

C14H28F3N |

分子量 |

267.37 g/mol |

IUPAC名 |

N-(2,2,2-trifluoroethyl)dodecan-1-amine |

InChI |

InChI=1S/C14H28F3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(15,16)17/h18H,2-13H2,1H3 |

InChIキー |

WCZMBHFMWJVHFE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCNCC(F)(F)F |

製品の起源 |

United States |

類似化合物との比較

Key Findings :

- The trifluoroethyl group reduces nitrogen basicity compared to unsubstituted dodecan-1-amine, as shown in studies of 1-(2,2,2-trifluoroethyl)piperidine, where the CF3 group destabilizes the protonated amine via inductive effects .

- Chloroethyl analogs (e.g., 2-chloro-N-(2-chloroethyl)dodecan-1-amine) exhibit higher reactivity due to the labile Cl substituents but lack the metabolic stability conferred by fluorine .

- Amide derivatives (e.g., N-trifluoroacetyldodecan-1-amine) show negligible basicity, favoring applications requiring inert nitrogen centers .

Thermal and Chemical Stability

While thermal data for N-(2,2,2-Trifluoroethyl)dodecan-1-amine are absent in the evidence, insights can be extrapolated:

- Fluorinated alkylamines generally exhibit higher thermal stability than hydrocarbon analogs due to strong C–F bonds. For example, 2,2,2-trifluoroethyl-substituted compounds resist oxidative degradation better than ethyl derivatives .

- In contrast, nitroamine derivatives like TNMA (2,2,2-trinitroethyl-N-nitromethylamine) demonstrate rapid thermal decomposition and explosive behavior, highlighting the destabilizing effect of nitro groups compared to trifluoroethyl .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。